L-2,3-Diaminopropionic acid

Description

(S)-2,3-diaminopropanoate is a natural product found in Coniophora puteana with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,3-diaminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECYZEOJVXMISF-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193328 | |

| Record name | L-Alanine, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,3-Diaminopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4033-39-0 | |

| Record name | L-α,β-Diaminopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4033-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminopropionic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004033390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIAMINOPROPIONIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE1TUV83JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Diaminopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of L-2,3-diaminopropionic Acid

Introduction: Unveiling L-2,3-diaminopropionic Acid, a Versatile Non-Proteinogenic Amino Acid

This compound (L-DAPA), also known as 3-amino-L-alanine, is a fascinating non-proteinogenic amino acid that holds significant interest for researchers, scientists, and drug development professionals.[1][2] Unlike the 20 common proteinogenic amino acids, L-DAPA is not directly incorporated into proteins during ribosomal translation but is synthesized through specialized enzymatic pathways.[3] Its unique structure, featuring two amino groups at the α and β positions, imparts distinct physicochemical properties that make it a crucial precursor for a variety of biologically active molecules. These include siderophores, which are essential for iron acquisition in bacteria like Staphylococcus aureus, and several potent antibiotics such as capreomycin and viomycin, used in the treatment of multidrug-resistant tuberculosis.[3][4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of L-DAPA. We will delve into its structural and chemical characteristics, solubility profiles, and acid-base properties. Furthermore, this guide will present detailed, field-proven experimental protocols for its characterization, offering a practical resource for laboratory investigation. The insights provided herein are intended to empower researchers to harness the full potential of this versatile biomolecule in their scientific endeavors.

Core Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of L-DAPA is paramount for its effective application in research and development. These properties dictate its behavior in various chemical and biological systems, influencing its reactivity, bioavailability, and suitability for different experimental conditions.

Chemical Structure and Identifiers

The foundational aspect of L-DAPA is its molecular structure, which consists of a propanoic acid backbone with amino groups attached to both the alpha (C2) and beta (C3) carbons. The "L" designation refers to the stereochemistry at the alpha-carbon, which is in the (S)-configuration.[1][2]

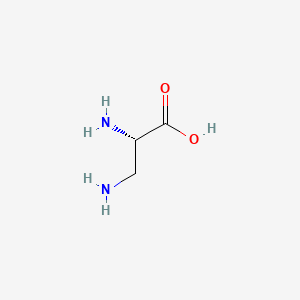

Diagram 1: Chemical Structure of this compound

Caption: The chemical structure of this compound.

A compilation of key identifiers and molecular properties is provided in the table below for easy reference. L-DAPA is often supplied and used as its hydrochloride salt to enhance stability.[6]

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2,3-diaminopropanoic acid | [1][2] |

| Synonyms | 3-Amino-L-alanine, L-α,β-Diaminopropionic acid, L-Dpr | [1][2] |

| CAS Number | 4033-39-0 | [1][2][3][7] |

| Molecular Formula | C₃H₈N₂O₂ | [1][2][6] |

| Molecular Weight | 104.11 g/mol | [1][2][3][6] |

| Appearance | White crystalline solid/powder | [6][] |

Table 1: Key Identifiers and Molecular Properties of this compound.

Solubility Profile

The solubility of L-DAPA is a critical parameter for its handling, formulation, and application in various experimental settings. Its zwitterionic nature, arising from the presence of both acidic (carboxylic acid) and basic (amino) functional groups, governs its solubility behavior.

L-DAPA is highly soluble in water and other polar solvents due to its ability to form hydrogen bonds with solvent molecules.[6][] Conversely, it exhibits poor solubility in nonpolar organic solvents such as ethanol and acetone.[6] The solubility of L-DAPA is also pH-dependent; adjustments in pH can alter the ionization state of its functional groups, thereby influencing its overall charge and interaction with the solvent.[6] For instance, in its hydrochloride salt form, L-DAPA is freely soluble in water.[9]

Acid-Base Properties (pKa Values)

The acid-base properties of L-DAPA are defined by the pKa values of its ionizable groups: the carboxylic acid, the α-amino group, and the β-amino group. These values are crucial for understanding its charge state at a given pH, which in turn affects its biological activity and interaction with other molecules.

The pKa values for L-DAPA can vary depending on the specific conditions and whether it is in its free form or incorporated into a peptide. In its free acid form, the pKa of the α-amino group is approximately 6.67, which is significantly lower than that of typical α-amino acids (around 9.7-9.9).[10] When incorporated into a peptide, the pKa of the β-amino group is also lowered, making its protonation state sensitive to pH changes within the endosomal range.[10] This property is of particular interest in drug delivery applications.[10]

| Ionizable Group | Approximate pKa | Source(s) |

| Carboxylic Acid (-COOH) | ~2.1 | |

| α-Amino Group (-NH₂) | ~6.7 | [10] |

| β-Amino Group (-NH₂) | ~9.6 |

Table 2: Approximate pKa Values of this compound.

Thermal Properties

The melting point of L-DAPA is an important indicator of its purity and thermal stability. The reported melting point for this compound is approximately 200 °C.[6] The hydrochloride salt of L-DAPA has a higher melting point, typically in the range of 231-233 °C, with decomposition.[11][12]

Biosynthesis of this compound

Understanding the biosynthetic pathway of L-DAPA provides valuable context for its biological significance and potential for metabolic engineering. In many bacteria, L-DAPA is synthesized from the proteinogenic amino acid L-serine.[3][13] A well-characterized pathway in Staphylococcus aureus involves two key enzymes, SbnA and SbnB.[3][4][5]

-

Step 1 (SbnA): The enzyme SbnA, which is dependent on pyridoxal 5'-phosphate (PLP), catalyzes the condensation of O-phospho-L-serine and L-glutamate.[3][4][5]

-

Step 2 (SbnB): The resulting intermediate is then acted upon by SbnB, an NAD⁺-dependent dehydrogenase, which catalyzes an oxidative hydrolysis to yield L-DAPA and α-ketoglutarate.[3][4][5]

Diagram 2: Simplified Biosynthetic Pathway of L-DAPA in S. aureus

Caption: A simplified representation of the two-step enzymatic synthesis of L-DAPA.

Experimental Protocols for Characterization

To ensure the quality and consistency of L-DAPA for research and development, rigorous characterization is essential. The following protocols provide a framework for determining key physicochemical properties.

Protocol 1: Determination of pKa Values by Potentiometric Titration

This protocol outlines the determination of the pKa values of L-DAPA using potentiometric titration, a reliable method for measuring the dissociation constants of ionizable groups.

Materials:

-

This compound hydrochloride

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Deionized water (degassed)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret (10 mL or 25 mL)

-

Beaker (100 mL)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of L-DAPA hydrochloride and dissolve it in 50 mL of degassed deionized water in a 100 mL beaker.

-

Initial pH Adjustment: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized 0.1 M HCl solution dropwise until the pH is below 2.0 to ensure all functional groups are fully protonated.

-

Titration: Begin the titration by adding small, precise increments (e.g., 0.1 mL) of a standardized 0.1 M NaOH solution.

-

Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH is above 11.

-

Data Analysis: Plot the pH as a function of the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa (carboxylic acid) will be in the acidic range, followed by the pKa of the α-amino group, and finally the pKa of the β-amino group in the basic range.

Protocol 2: Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the identity and purity of L-DAPA.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule. For L-DAPA, characteristic peaks corresponding to the protons on the α-carbon, β-carbon, and the amino groups would be expected.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

B. Infrared (IR) Spectroscopy:

-

IR spectroscopy can identify the presence of key functional groups. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and amino groups (N-H stretches) should be observable.

C. Mass Spectrometry (MS):

-

MS is used to determine the molecular weight of L-DAPA and can provide information about its fragmentation pattern, further confirming its structure.

Diagram 3: General Workflow for L-DAPA Characterization

Caption: A workflow for the synthesis, purification, and characterization of L-DAPA.

Stability and Reactivity

This compound is generally stable under normal ambient conditions.[14][15] However, as with many amino acids, it is hygroscopic and can absorb moisture and carbon dioxide from the air.[6][16] It is often supplied as a hydrochloride salt to improve its stability and handling.[6] L-DAPA can undergo reactions typical of amino acids, such as peptide bond formation. It is incompatible with strong oxidizing agents.[14][17]

Biological and Metabolic Implications

The accumulation of L-DAPA in certain biological systems can lead to metabolic stress. For instance, in Salmonella enterica, high levels of L-DAPA have been shown to inhibit the biosynthesis of coenzyme A and the amino acid isoleucine.[18] This highlights the importance of tightly regulated metabolic pathways and the potential for non-proteinogenic amino acids to interfere with normal cellular processes.

Conclusion

This compound is a non-proteinogenic amino acid with a unique chemical structure and a diverse range of biological activities. Its physicochemical properties, including high water solubility, distinct pKa values, and its role as a precursor to important secondary metabolites, make it a molecule of significant interest in fields ranging from microbiology to medicinal chemistry. A thorough understanding and characterization of these properties, as outlined in this guide, are essential for unlocking its full potential in the development of new therapeutics and research tools.

References

-

Solubility of Things. 2,3-Diaminopropanoic acid. [Link]

-

Wikipedia. 2,3-Diaminopropionic acid. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Biosynthesis of L-2,3-diaminopropanoic acid. [Link]

-

ScienceDirect. Synthesis of this compound, a Siderophore and Antibiotic Precursor. [Link]

-

Human Metabolome Database. Showing metabocard for 2,3-Diaminopropionic acid (HMDB0002006). [Link]

-

PubMed. Synthesis of this compound, a siderophore and antibiotic precursor. [Link]

-

PubMed Central. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. [Link]

-

PubChem. L-alpha,beta-Diaminopropionic acid. [Link]

-

MDPI. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]

-

NP-MRD. Showing NP-Card for 2,3-Diaminopropionic acid (NP0000519). [Link]

-

PubChem. 2,3-Diaminopropionic acid. [Link]

-

Carl ROTH. Safety Data Sheet: Dthis compound hydrochloride. [Link]

-

Carl ROTH. Safety Data Sheet: Dthis compound hydrochloride. [Link]

-

NIST Chemistry WebBook. This compound, N-ethoxycarbonyl, (S)-1-phenylethylamide. [Link]

-

FooDB. Showing Compound 2,3-Diaminopropionic acid (FDB022790). [Link]

-

National Institutes of Health. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica. [Link]

Sources

- 1. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 2. L-alpha,beta-Diaminopropionic acid | C3H8N2O2 | CID 97328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4033-39-0 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound | 4033-39-0 [chemicalbook.com]

- 9. Dthis compound monohydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 10. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound =97.0 1482-97-9 [sigmaaldrich.com]

- 12. L-2,3-二氨基丙酸 盐酸盐 ≥97.0% | Sigma-Aldrich [sigmaaldrich.cn]

- 13. Biosynthesis of L-2,3-diaminopropanoic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. carlroth.com [carlroth.com]

- 18. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

L-2,3-Diaminopropionic Acid: A Comprehensive Technical Guide to its Natural Occurrence, Biosynthesis, and Biological Significance in Plants and Microbes

Introduction to L-2,3-Diaminopropionic Acid (L-DAP)

This compound (L-DAP), also known as 3-amino-L-alanine, is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the universal genetic code for protein synthesis.[1][2] Despite this, L-DAP is far from a biological rarity. It is a versatile precursor molecule found in a diverse array of organisms, including plants, bacteria, and cyanobacteria.[3][4] Its significance lies in its role as a key building block for a variety of secondary metabolites, some of which possess potent biological activities.[1][4] These include neurotoxins, antibiotics, and siderophores, which are small, high-affinity iron-chelating compounds.[3][4][5] This guide provides an in-depth exploration of the natural occurrence of L-DAP, its biosynthetic pathways in different organisms, and its broader biological and toxicological implications, with a focus on its relevance to researchers, scientists, and drug development professionals.

L-DAP in the Plant Kingdom

The presence of L-DAP in the plant kingdom is most notably associated with the production of a potent neurotoxin in certain legumes.[3] However, its distribution is not limited to this family, and its role as a metabolic intermediate is an area of ongoing research.

Occurrence in Legumes: The Genus Lathyrus

The most well-documented occurrence of L-DAP in plants is within the genus Lathyrus, which includes species like the grass pea (Lathyrus sativus).[3] In these plants, L-DAP serves as the direct precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[3] The consumption of large quantities of grass pea, particularly during times of famine due to its drought resistance, can lead to a neurological disorder known as neurolathyrism, which is characterized by spastic paralysis of the lower limbs.

2.1.1 Factors Influencing β-ODAP Production

The concentration of β-ODAP in Lathyrus sativus is not static and can be influenced by environmental stressors. Conditions such as drought have been observed to increase the production of this neurotoxin, likely as a defense mechanism for the plant.[3] This has significant implications for food safety in regions where grass pea is a staple crop.

Occurrence in Other Plant Species

While the Lathyrus genus is the most prominent example, L-DAP and its derivatives have been identified in other plants as well. For instance, dencichine, which is β-N-oxalyl-L-α,β-diaminopropionic acid, has been found in medicinal plants of the Panax species.[3][6]

L-DAP in the Microbial World

Microorganisms, particularly bacteria, utilize L-DAP as a crucial building block for a wide range of secondary metabolites with significant biological activities.[4][5]

Bacterial Synthesis of L-DAP for Secondary Metabolites

3.1.1 Role in Antibiotic Biosynthesis

L-DAP is a fundamental component of several non-ribosomal peptide antibiotics.[3] These include:

-

Viomycin and Capreomycin: Tuberactinomycin antibiotics that are effective against Mycobacterium tuberculosis.

-

Zwittermicin A: An antibiotic with activity against a broad range of bacteria and fungi.[1]

The incorporation of L-DAP into these molecules is critical for their antibiotic activity.

3.1.2 Role in Siderophore Biosynthesis

In the realm of microbial iron acquisition, L-DAP plays a pivotal role as a precursor to siderophores.[3][7] A prime example is the synthesis of staphyloferrin B by the pathogenic bacterium Staphylococcus aureus.[3][7] Siderophores are essential for scavenging iron from the host environment, a process that is crucial for bacterial survival and virulence.

Detailed Microbial Biosynthesis of L-DAP

The biosynthesis of L-DAP in microbes can occur through different enzymatic pathways.

3.2.1 The SbnA/SbnB Pathway in Staphylococcus aureus

In S. aureus, the biosynthesis of L-DAP is a two-step process involving the enzymes SbnA and SbnB, which are encoded by the staphyloferrin B biosynthetic gene cluster.[5][7]

-

Step 1 (SbnA): SbnA, a PLP-dependent enzyme, catalyzes the condensation of O-phospho-L-serine and L-glutamate to produce N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[5][7]

-

Step 2 (SbnB): SbnB then utilizes NAD+ to oxidatively hydrolyze ACEGA, yielding α-ketoglutarate and the final product, L-DAP.[7]

Caption: Biosynthetic pathway of L-DAP in S. aureus via SbnA and SbnB.

3.2.2 The PLP-mediated Amination of Serine

A more general pathway for L-DAP biosynthesis involves the pyridoxal phosphate (PLP)-mediated amination of serine.[1] This reaction is thought to proceed through an aminoacrylate intermediate.[8]

L-DAP in Cyanobacteria and its Link to Neurotoxins

Certain species of cyanobacteria are known to produce the neurotoxin β-N-methylamino-L-alanine (BMAA), which has been linked to neurodegenerative diseases.[3][9] It is hypothesized that L-DAP is a precursor to BMAA through a methylation reaction.[10][11][12] However, the direct detection of L-DAP in cyanobacteria has been challenging.[10][13] The presence of enzymes like 2,3-diaminopropionate ammonia-lyase (DAPAL), which degrades L-DAP, may explain the difficulty in its detection.[10][13]

Biological Activities and Toxicological Aspects of L-DAP

Beyond its role as a biosynthetic precursor, L-DAP itself can exert biological effects.

Intrinsic Biological Effects of L-DAP

The accumulation of L-DAP can be toxic to some bacteria. In Salmonella enterica, for example, L-DAP accumulation inhibits growth by disrupting several metabolic pathways.[4][14]

4.1.1 Inhibition of Specific Metabolic Pathways

Studies in S. enterica have shown that L-DAP specifically inhibits the biosynthesis of:

Caption: Metabolic pathways in S. enterica inhibited by L-DAP.

Neurotoxicity of L-DAP Derivatives

As previously mentioned, the derivatives of L-DAP, namely β-ODAP and BMAA, are potent neurotoxins. Their mechanisms of action are complex and involve excitotoxicity and oxidative stress, leading to neuronal cell death.

Methodologies for Detection and Quantification

Accurate detection and quantification of L-DAP and its derivatives are crucial for research in food safety, toxicology, and drug discovery.

Extraction of L-DAP from Biological Matrices

A generalized protocol for the extraction of L-DAP and its polar derivatives from plant tissues typically involves homogenization in an acidic aqueous solution, followed by centrifugation to remove solid debris. Further purification can be achieved using solid-phase extraction (SPE).

Experimental Protocol: Generalized Extraction from Plant Tissues

-

Homogenization: Weigh 100 mg of lyophilized and ground plant tissue into a 2 mL centrifuge tube. Add 1 mL of 0.1 M HCl.

-

Extraction: Vortex the mixture for 1 minute and then sonicate for 15 minutes in a water bath.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collection: Carefully collect the supernatant, which contains the extracted amino acids.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter before analysis.

Analytical Techniques

Several analytical techniques are employed for the separation and quantification of L-DAP and its derivatives.

| Technique | Principle | Advantages | Disadvantages |

| HPLC-MS/MS | Separation based on polarity using a liquid chromatography column, followed by detection using tandem mass spectrometry.[6] | High sensitivity and specificity. Can distinguish between isomers with appropriate chromatography.[6] | Requires expensive instrumentation. Matrix effects can suppress ionization. |

| Capillary Zone Electrophoresis (CZE) | Separation based on the charge-to-size ratio of molecules in an electric field.[15] | High separation efficiency. Requires small sample volumes. | Can be less robust than HPLC. High pH buffers may cause hydrolysis of some derivatives.[6] |

Implications for Drug Development

The unique chemical structure and biological roles of L-DAP make it a molecule of interest for drug development.

L-DAP as a Scaffold for Novel Therapeutics

The diamino functionality of L-DAP provides a versatile scaffold for the synthesis of peptidomimetics and other novel compounds with potential therapeutic applications.[14] Its presence in bioactive natural products like antibiotics serves as an inspiration for the design of new antimicrobial agents.

Targeting L-DAP Biosynthesis for Antimicrobial Drug Design

The biosynthetic pathways of L-DAP, particularly in pathogenic bacteria like S. aureus, represent potential targets for the development of new antimicrobial drugs. Inhibiting enzymes like SbnA or SbnB could disrupt siderophore production, thereby limiting the pathogen's ability to acquire iron and establish an infection.

Conclusion and Future Perspectives

This compound is a non-proteinogenic amino acid with a widespread natural occurrence and diverse biological significance. From its role as a precursor to neurotoxins in plants to its function as a building block for antibiotics and siderophores in microbes, L-DAP is a key player in the chemical ecology of various organisms. A thorough understanding of its biosynthesis and biological activities is crucial for addressing challenges in food safety and for discovering new therapeutic agents. Future research should focus on further elucidating the regulatory mechanisms of L-DAP biosynthesis, exploring its full distribution across different biological taxa, and harnessing its chemical properties for the rational design of novel drugs.

References

-

2,3-Diaminopropionic acid - Wikipedia. (n.d.). Retrieved from [Link]

- Lambrecht, J. A., et al. (2017). L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica. Journal of Bacteriology, 199(12), e00139-17.

- Kobylarz, M. J., et al. (2014). Synthesis of this compound, a siderophore and antibiotic precursor. Chemistry & Biology, 21(3), 379-388.

- Beasley, F. C., & Heinrichs, D. E. (2010). SbnA, a novel component of the staphyloferrin B biosynthetic pathway in Staphylococcus aureus. Journal of Bacteriology, 192(11), 2821-2829.

- Downing, S., et al. (2022). Genomic insights into the biosynthesis and physiology of the cyanobacterial neurotoxin 3-N-methyl-2,3-diaminopropanoic acid (BMAA). Phycologia, 61(2), 159-173.

- Chen, Y. H., et al. (2023). Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid this compound.

-

Showing Compound 2,3-Diaminopropionic acid (FDB022790) - FooDB. (n.d.). Retrieved from [Link]

- By-Her-Zai, A., et al. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Toxins, 14(8), 555.

-

β-N-Methylamino-L-Alanine Producers and Biosynthesis Pathways - Encyclopedia.pub. (2022, August 19). Retrieved from [Link]

- Parry, R. J., & Kunitani, M. G. (1986). Biosynthesis of L-2,3-diaminopropanoic acid. Journal of the Chemical Society, Perkin Transactions 1, 1243-1248.

- Cox, P. A., et al. (2005). Production of the Neurotoxin BMAA by a Marine Cyanobacterium. Marine Drugs, 3(3), 150-158.

- Downing, S., & Codd, G. A. (2017). Genomic insights into the biosynthesis and physiology of the cyanobacterial neurotoxin β-N-methylamino-L-alanine (BMAA). Phycologia, 56(4), 381-394.

- Italia, J. S., et al. (2018). Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid.

- Jiao, Y., et al. (2019).

- Romero, C., et al. (1997). Analysis of 3-(N-Oxalyl)-L-2,3-diaminopropanoic Acid and Its .alpha.-Isomer in Grass Pea (Lathyrus sativus) by Capillary Zone Electrophoresis. Journal of Agricultural and Food Chemistry, 45(11), 4322-4325.

- D’Ambrosio, M., et al. (2023). Occurrence of D-amino acids in natural products. Applied Microbiology and Biotechnology, 107(23), 7125-7149.

- Sathyanarayana, N., & Verma, D. P. S. (2007). Recent Advances in Legume-Microbe Interactions: Recognition, Defense Response, and Symbiosis from a Genomic Perspective. Plant Physiology, 144(2), 606-612.

- Shirokov, A. I., et al. (2023). Signaling in Legume–Rhizobia Symbiosis. International Journal of Molecular Sciences, 24(24), 17397.

- Wang, Q., et al. (2018). Specificity in Legume Symbiosis. Frontiers in Plant Science, 9, 314.

- Soto, M. J., et al. (2022). Editorial: Early signaling in the rhizobium-legume symbiosis. Frontiers in Plant Science, 13, 1056830.

- Zeng, X., et al. (2023). A Germin-Like Protein GLP1 of Legumes Mediates Symbiotic Nodulation by Interacting with an Outer Membrane Protein of Rhizobia. mBio, 14(1), e03157-22.

Sources

- 1. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 2. Showing Compound 2,3-Diaminopropionic acid (FDB022790) - FooDB [foodb.ca]

- 3. benchchem.com [benchchem.com]

- 4. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Improved HILIC HPLC-MS/MS Method for the Determination of β-ODAP and Its α Isomer in Lathyrus sativus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of L-2,3-diaminopropanoic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Production of the Neurotoxin BMAA by a Marine Cyanobacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.stir.ac.uk [dspace.stir.ac.uk]

- 11. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

L-2,3-Diaminopropionic Acid: A Pivotal Precursor in the Biosynthesis of Antibiotics and Siderophores

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

L-2,3-diaminopropionic acid (DAP), a non-proteinogenic amino acid, serves as a critical building block in the microbial synthesis of a diverse array of bioactive secondary metabolites. Its incorporation is a key feature in the structures of potent antibiotics, such as the tuberactinomycin family, and high-affinity iron chelators known as siderophores. This guide provides a comprehensive technical overview of DAP's central role as a biosynthetic precursor. We will explore the enzymatic pathways responsible for its formation, delve into the non-ribosomal peptide synthetase (NRPS) machinery that utilizes it, and present detailed methodologies for its synthesis, detection, and the characterization of DAP-dependent biosynthetic systems. This document is intended to be a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biochemistry, offering both foundational knowledge and practical, field-proven insights to accelerate research and development efforts.

Introduction: The Significance of this compound in Microbial Secondary Metabolism

Unlike the 20 proteinogenic amino acids that are the fundamental constituents of proteins, this compound (DAP) is a specialized metabolite produced through dedicated enzymatic pathways in various bacteria and plants.[1][2] Its discovery is intrinsically linked to the structural elucidation of complex natural products, most notably the antituberculosis antibiotics viomycin and capreomycin, where it forms a key part of the cyclic peptide core.[1] Furthermore, DAP is an essential component of siderophores like staphyloferrin B from the pathogenic bacterium Staphylococcus aureus, highlighting its importance in microbial iron acquisition and virulence.[3][4]

The unique diamino functionality of DAP imparts crucial structural and chemical properties to the molecules it helps form. In antibiotics, the additional amino group can be critical for target binding and overall bioactivity. In siderophores, it provides an additional coordination site for the high-affinity chelation of ferric iron. The presence of DAP in these vital microbial molecules makes its biosynthetic pathways attractive targets for the development of novel antimicrobial agents. By inhibiting DAP synthesis, it is possible to disrupt the production of essential virulence factors and potent antibiotics, thereby disarming pathogenic bacteria. This guide will provide the technical foundation necessary to explore and exploit the fascinating biochemistry of this pivotal non-proteinogenic amino acid.

Biosynthesis of this compound: Two Key Enzymatic Pathways

Microorganisms have evolved sophisticated enzymatic strategies to synthesize L-DAP from primary metabolites. The most well-characterized pathways involve a two-step conversion of an L-serine derivative. These pathways are exemplified by the SbnA/SbnB system in Staphylococcus aureus for staphyloferrin B biosynthesis and the homologous CmnB/CmnK system in Saccharothrix mutabilis subsp. capreolus for capreomycin production.[5][6][7]

The SbnA/SbnB and CmnB/CmnK Pathways

Both the SbnA/SbnB and CmnB/CmnK systems utilize O-phospho-L-serine (OPS) and L-glutamate as their starting substrates.[5][6] The overall transformation involves the replacement of the phosphate group of OPS with an amino group derived from L-glutamate.

-

Step 1: Condensation Catalyzed by SbnA/CmnB: The first step is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzymes SbnA and CmnB.[5][6] These enzymes catalyze the condensation of O-phospho-L-serine and L-glutamate to form the intermediate N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA).[5][6]

-

Step 2: Oxidative Hydrolysis Catalyzed by SbnB/CmnK: The second step is carried out by the NAD+-dependent dehydrogenases SbnB and CmnK.[5][6] These enzymes catalyze the oxidative hydrolysis of ACEGA to yield this compound and α-ketoglutarate.[5][6]

The elucidation of these pathways has corrected earlier hypotheses and provided a clear picture of how this crucial non-proteinogenic amino acid is generated.

Enzyme Kinetics

Understanding the kinetic parameters of the enzymes involved in DAP biosynthesis is crucial for developing inhibitors and for metabolic engineering applications. While comprehensive kinetic data is still emerging, some studies have begun to characterize these enzymes.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Reference |

| S. enterica PanC | This compound | 8.1 | N/A | [8] |

| S. enterica PanC | β-alanine | 0.66 | N/A | [8] |

Note: N/A indicates that the data was not available in the cited literature. Further research is required to fully characterize the kinetics of SbnA, SbnB, CmnB, and CmnK.

L-DAP as a Precursor to Antibiotics: The Tuberactinomycins

The tuberactinomycin family of antibiotics, which includes viomycin and capreomycin, are potent inhibitors of bacterial protein synthesis and have been used as second-line treatments for multidrug-resistant tuberculosis.[6] A defining feature of these cyclic peptides is the presence of L-DAP in their core structure.

Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The biosynthesis of tuberactinomycins is orchestrated by large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPSs).[9] These enzymatic assembly lines are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain.[9]

The core domains of an NRPS module are:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes peptide bond formation between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

The biosynthesis of the cyclic pentapeptide core of viomycin and capreomycin involves a five-module NRPS system encoded by four genes (vioA/cmnA, vioI/cmnI, vioF/cmnF, and vioG/cmnG).[6] These NRPS modules assemble a linear peptide from precursors including L-DAP, L-serine, and other non-proteinogenic amino acids, which is then cyclized by a thioesterase (TE) domain.

L-DAP as a Precursor to Siderophores: Staphyloferrin B

In the iron-limited environment of a host, pathogenic bacteria like Staphylococcus aureus secrete high-affinity iron chelators called siderophores to scavenge this essential nutrient. Staphyloferrin B is a carboxylate-type siderophore that utilizes two molecules of L-DAP in its structure.[10] The biosynthesis of staphyloferrin B is carried out by a series of enzymes encoded by the sbn gene cluster.[10]

The assembly of staphyloferrin B from its precursors—citrate, α-ketoglutarate, and two molecules of L-DAP—is accomplished by a suite of NRPS-independent siderophore (NIS) synthetases.[9] These enzymes activate their substrates and catalyze amide bond formation in a step-wise fashion to construct the final siderophore molecule. The two L-DAP moieties are crucial for the octahedral coordination of ferric iron, making them indispensable for the siderophore's function.[11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the study of L-DAP and its role in natural product biosynthesis.

Heterologous Expression and Purification of His-tagged SbnA/SbnB and CmnB/CmnK

The heterologous expression of the DAP biosynthetic enzymes in Escherichia coli is a prerequisite for their in vitro characterization. The use of a poly-histidine tag facilitates a straightforward purification process using immobilized metal affinity chromatography (IMAC).

Experimental Protocol: Heterologous Expression and Purification

-

Cloning: Amplify the genes encoding SbnA, SbnB, CmnB, or CmnK from the genomic DNA of the respective producing organism and clone them into a suitable E. coli expression vector (e.g., pET-28a) containing an N- or C-terminal His6-tag.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression:

-

Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication or using a French press on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

IMAC Purification:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[12]

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[12]

-

-

Buffer Exchange and Storage:

-

Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Assess the purity of the protein by SDS-PAGE.

-

Store the purified protein at -80°C.

-

In Vitro Enzymatic Synthesis of L-DAP

The in vitro reconstitution of the DAP biosynthetic pathway allows for the detailed study of the enzymes and the production of L-DAP for further experiments.

Experimental Protocol: In Vitro DAP Synthesis

-

Reaction Setup: Prepare a reaction mixture containing:

-

50 mM Tris-HCl pH 7.5

-

5 mM MgCl2

-

1 mM O-phospho-L-serine

-

1 mM L-glutamate

-

1 mM NAD+

-

0.1 mM PLP

-

Purified SbnA (or CmnB) and SbnB (or CmnK) enzymes (e.g., 1-5 µM each)

-

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

-

Analysis: Analyze the reaction mixture for the presence of L-DAP using HPLC-MS/MS as described below.

Chemical Synthesis of L-DAP

Chemical synthesis provides an alternative route to obtain L-DAP and its derivatives for various applications. Several synthetic strategies have been developed, often starting from readily available chiral precursors.

| Starting Material | Key Reaction | Reported Yield | Reference |

| Nα-Fmoc-O-tert-butyl-d-serine | Reductive amination of an aldehyde intermediate | 68% (over 2 steps for a protected derivative) | [13] |

| N-benzylaziridine-2-carboxylate | Regioselective ring-opening with azide | 95% (for the azido intermediate) | [14] |

Analytical Methods for L-DAP Detection

The accurate detection and quantification of L-DAP are essential for studying its biosynthesis and incorporation into secondary metabolites. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose. Pre-column derivatization with reagents like o-phthalaldehyde (OPA) is often employed to enhance the detection of amino acids.[15]

Experimental Protocol: HPLC Analysis of L-DAP with OPA Derivatization

-

Derivatization:

-

Prepare a borate buffer (e.g., 0.4 M, pH 9.5).

-

Prepare an OPA reagent solution (e.g., 10 mg/mL in methanol) and a thiol reagent solution (e.g., 3-mercaptopropionic acid).

-

Mix the sample containing L-DAP with the borate buffer, OPA reagent, and thiol reagent, and allow the reaction to proceed for a few minutes at room temperature.[15]

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5).

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A suitable gradient from a low to a high percentage of mobile phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm).

-

-

Quantification: Quantify L-DAP by comparing the peak area to a standard curve generated with known concentrations of L-DAP.

NRPS Adenylation Domain Activity Assay

Characterizing the substrate specificity of the NRPS adenylation domains is crucial for understanding how L-DAP is incorporated into antibiotics. A colorimetric assay using Chrome Azurol S (CAS) can be used to monitor the pyrophosphate (PPi) released during the amino acid activation step.[16]

Experimental Protocol: NRPS A-Domain Assay

-

Reaction Setup: Prepare a reaction mixture containing:

-

50 mM Tris-HCl pH 8.0

-

10 mM MgCl2

-

2 mM ATP

-

Purified NRPS adenylation domain (1-5 µM)

-

L-DAP (or other amino acid substrates) at various concentrations.

-

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Detection:

-

Analysis: Determine the kinetic parameters (Km and Vmax) by plotting the initial reaction rates against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Conclusion and Future Perspectives

This compound stands as a testament to the metabolic ingenuity of microorganisms. Its role as a precursor to essential antibiotics and virulence factors makes it a focal point for research in infectious diseases and drug discovery. The elucidation of its biosynthetic pathways and the characterization of the enzymes involved have opened up new avenues for the development of novel antimicrobial strategies. By targeting the synthesis of DAP, it may be possible to simultaneously inhibit the production of key virulence factors and disarm bacteria.

Future research will likely focus on several key areas:

-

Inhibitor Discovery: The development of potent and specific inhibitors of the SbnA/SbnB and CmnB/CmnK enzyme systems is a promising avenue for new antibiotic development.

-

Metabolic Engineering: The manipulation of DAP biosynthetic pathways in microbial hosts could lead to the overproduction of valuable antibiotics or the creation of novel analogues through precursor-directed biosynthesis.

-

Expanding the Chemical Diversity: The unique diamino structure of DAP makes it an attractive scaffold for the combinatorial biosynthesis and semi-synthesis of new bioactive compounds.

The in-depth technical understanding of this compound biosynthesis and utilization provided in this guide serves as a foundation for these exciting future endeavors. The continued exploration of this fascinating non-proteinogenic amino acid will undoubtedly lead to new discoveries and innovations in the fight against infectious diseases.

References

-

Preparation of 2,3-diaminopropionate from ring opening of aziridine-2-carboxylate. (n.d.). Accessed December 31, 2025. [Link]

-

Colorimetric Determination of Adenylation Domain Activity in Nonribosomal Peptide Synthetases by Using Chrome Azurol S. (n.d.). ResearchGate. [Link]

-

Synthesis of this compound, a Siderophore and Antibiotic Precursor. (2025, August 10). ResearchGate. [Link]

-

Synthesis of this compound, a siderophore and antibiotic precursor. (2014, March 20). PubMed. [Link]

-

Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay. (n.d.). National Institutes of Health. [Link]

-

Colorimetric Detection of the Adenylation Activity in Nonribosomal Peptide Synthetases. (n.d.). PubMed. [Link]

-

2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (n.d.). MDPI. [Link]

-

Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). Shimadzu. [Link]

-

2,3-Diaminopropionic acid. (n.d.). Wikipedia. [Link]

-

2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (2025, October 16). ResearchGate. [Link]

-

Procedures for the Analysis and Purification of His-Tagged Proteins. (n.d.). SpringerLink. [Link]

-

Automated Pre-Column Derivatization of Amino Acids by HPLC. (n.d.). Axion Labs. [Link]

-

Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid. (2018, December 12). National Institutes of Health. [Link]

-

Mutation of this compound synthase genes blocks staphyloferrin B synthesis in Staphylococcus aureus. (2011, September 9). National Institutes of Health. [Link]

-

Biosynthesis of L-2,3-diaminopropanoic acid. (n.d.). Royal Society of Chemistry. [Link]

-

Tagged package, His (2-step protocol). (n.d.). Cytiva. [Link]

-

Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid this compound. (2023, July 1). PubMed. [Link]

-

Deciphering the Substrate Specificity of SbnA, the Enzyme Catalyzing the First Step in Staphyloferrin B Biosynthesis. (n.d.). National Institutes of Health. [Link]

-

In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (n.d.). MDPI. [Link]

-

Characterization of Enzymes Catalyzing the Formation of the Nonproteinogenic Amino Acid l-Dap in Capreomycin Biosynthesis. (2021, January 12). PubMed. [Link]

-

Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid this compound. (n.d.). National Institutes of Health. [Link]

-

His Tag Purification Protocol. (n.d.). University of San Diego. [Link]

-

Mutation of this compound synthase genes blocks staphyloferrin B synthesis in Staphylococcus aureus. (2011, September 9). PubMed. [Link]

-

SIMULTANEOUS ESTIMATION OF AMINO ACID WITH PRE- COLUMN DERIVATIZATION USING HPLC METHOD. (n.d.). Accessed December 31, 2025. [Link]

-

Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. (n.d.). National Institutes of Health. [Link]

-

Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. (2006, June 22). Royal Society of Chemistry. [Link]

-

Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. (n.d.). PubMed. [Link]

-

Characterization of Enzymes Catalyzing the Formation of the Nonproteinogenic Amino Acid l-Dap in Capreomycin Biosynthesis. (n.d.). ResearchGate. [Link]

-

Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. (n.d.). PubMed. [Link]

-

L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica. (n.d.). National Institutes of Health. [Link]

Sources

- 1. This compound | 4033-39-0 | Benchchem [benchchem.com]

- 2. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis of this compound, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutation of this compound synthase genes blocks staphyloferrin B synthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Enzymes Catalyzing the Formation of the Nonproteinogenic Amino Acid l-Dap in Capreomycin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutation of this compound synthase genes blocks staphyloferrin B synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axionlabs.com [axionlabs.com]

- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 13. mdpi.com [mdpi.com]

- 14. bioorg.org [bioorg.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

Topic: Neurotoxic Potential of L-2,3-Diaminopropionic Acid Derivatives

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the field of neurodegenerative disease research, understanding the mechanisms of environmental toxins is not merely an academic exercise; it is a critical step in identifying therapeutic targets and developing effective interventions. L-2,3-diaminopropionic acid (L-DAP) and its derivatives, such as β-N-methylamino-L-alanine (BMAA) and β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP), represent a class of naturally occurring non-proteinogenic amino acids with potent neurotoxic capabilities. Their association with devastating neurological syndromes like Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC) and neurolathyrism compels us to dissect their molecular interactions with precision.[1][2][3]

This guide is structured to move from the foundational mechanisms of L-DAP derivative toxicity to the practical, validated methodologies required to study them. We will not just present protocols; we will explore the causal logic behind them. Why choose primary neurons over cell lines for excitotoxicity studies? How do we design an in vivo study to ensure the behavioral deficits we observe are directly attributable to motor neuron dysfunction? By grounding our experimental design in a deep understanding of the underlying biology, we create self-validating systems that yield trustworthy and translatable results. This document serves as both a strategic overview and a practical handbook for investigating this critical area of neurotoxicology.

Part 1: The Molecular Underpinnings of L-DAP Derivative Neurotoxicity

The neurotoxic effects of L-DAP derivatives are not monolithic; they are the result of a multi-pronged assault on neuronal homeostasis. Understanding these distinct but often interconnected mechanisms is fundamental to selecting appropriate experimental models and endpoints.

Excitotoxicity: The Primary Insult

The most well-established mechanism of toxicity for both BMAA and ODAP is excitotoxicity, a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[1][4][5]

-

BMAA: This toxin's neurotoxicity is multifaceted. In the presence of bicarbonate, BMAA forms a β-carbamate adduct that acts as a structural mimic of glutamate.[1] This allows it to act as an agonist at multiple glutamate receptors, including N-methyl-D-aspartate (NMDA), AMPA/kainate, and metabotropic glutamate receptors (mGluRs).[1][6][7] Activation of these receptors, particularly NMDA and AMPA receptors, leads to a massive influx of Ca²⁺ ions. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and nitric oxide synthase (nNOS), mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[8][9]

-

ODAP: As a structural analogue of glutamate, ODAP is a potent agonist primarily for the ionotropic AMPA glutamate receptor.[2][3] Its over-activation of these receptors is the key initiator of the motor neuron degeneration observed in neurolathyrism.[2]

The causal chain of excitotoxicity explains the choice of specific antagonists in mechanistic studies. For example, the use of an NMDA receptor antagonist like MK-801 or an AMPA receptor antagonist like NBQX can confirm the involvement of these specific receptor subtypes in the observed toxicity.[10]

Oxidative Stress: A Compounding Factor

Beyond direct receptor agonism, L-DAP derivatives can induce or exacerbate oxidative stress.

-

System Xc⁻ Inhibition: BMAA can act on the cystine/glutamate antiporter (system Xc⁻), which is responsible for importing cystine (a precursor for the antioxidant glutathione, GSH) while exporting glutamate.[6] Inhibition of this system depletes intracellular GSH, weakening the neuron's antioxidant defenses and making it more vulnerable to ROS-induced damage.[9]

-

Mitochondrial Damage: The excitotoxicity-driven calcium overload directly impairs mitochondrial function, leading to increased production of ROS and further cellular damage.[2] This creates a vicious cycle where excitotoxicity and oxidative stress potentiate each other.

Protein Misfolding and Incorporation

A more chronic and insidious mechanism, particularly proposed for BMAA, involves its misincorporation into proteins in place of L-serine during protein synthesis.[1] This could lead to protein misfolding, aggregation, and the induction of endoplasmic reticulum (ER) stress, pathways heavily implicated in chronic neurodegenerative diseases like ALS.[1]

Part 2: Experimental Models for Assessing Neurotoxicity

The choice of an experimental model is the most critical decision in a study's design. The model must be sensitive to the specific mechanisms of the toxin and relevant to the research question, whether it's screening for neuroprotective compounds or modeling a disease state.

In Vitro Models: Mechanistic Dissection and High-Throughput Screening

In vitro systems offer unparalleled control over the cellular environment, making them ideal for dissecting molecular pathways and for screening potential therapeutic agents.[11][12]

| Model Type | Description | Rationale for Use & Key Considerations |

| Primary Neuronal Cultures | Neurons harvested directly from embryonic rodent brain tissue (e.g., cortex, spinal cord) and cultured.[13] | Causality: These are the gold standard for excitotoxicity studies as they are post-mitotic, form synaptic networks, and express the full complement of glutamate receptors.[4] Their physiological relevance is high. Trustworthiness: Cultures must mature (typically >10 days in vitro) to express NMDA receptors and become susceptible to excitotoxicity.[14][15] |

| Neuron/Glia Co-Cultures | Primary neurons cultured with astrocytes. | Causality: Astrocytes play a crucial role in glutamate uptake and metabolic support. Including them provides a more physiologically complete system to study how glial function modulates neurotoxicity.[16] |

| Immortalized Neuronal Cell Lines (e.g., SH-SY5Y) | Transformed, continuously dividing cell lines of neuronal origin. | Causality: Useful for high-throughput screening due to their robustness and ease of culture. However, they may not express the same receptor profiles as primary neurons and are often less sensitive to excitotoxicity.[5] They are better suited for assessing general cytotoxicity or oxidative stress. |

| Human iPSC-derived Neurons | Neurons differentiated from induced pluripotent stem cells, often from patients with specific genetic backgrounds. | Causality: Offers the highest translational relevance to human disease. Allows for the study of toxin effects in a human genetic context, exploring gene-environment interactions.[14] |

In Vivo Models: Systemic Effects and Behavioral Outcomes

To understand how a neurotoxin affects a whole organism, leading to functional deficits, animal models are indispensable.[17] Rodent models are most common due to their genetic tractability and well-characterized behaviors.[18][19]

| Model Type | Description | Rationale for Use & Key Considerations |

| Acute Toxin Administration | A single or short-term administration of the L-DAP derivative (e.g., intraperitoneal injection) in rodents.[20][21] | Causality: Useful for studying acute toxic effects, pharmacokinetics, and identifying the immediate neuronal pathways affected. The observed effects, like seizures, are directly tied to the toxin's potent excitotoxic action.[20] |

| Chronic Toxin Exposure | Long-term, low-dose administration of the toxin, often via diet or osmotic pumps. | Causality: This model is more relevant to the proposed environmental exposure routes in human diseases like ALS-PDC.[1] It is better suited for studying progressive neurodegeneration, protein misincorporation, and the resulting motor and cognitive decline. |

| Genetically Modified Models | Rodents with genetic mutations relevant to neurodegenerative diseases (e.g., SOD1 for ALS) exposed to the toxin.[22] | Causality: Essential for investigating gene-environment interactions. These models can test the hypothesis that toxins like BMAA act as a "second hit," accelerating disease progression in genetically susceptible individuals.[8] |

Part 3: Core Methodologies and Validated Protocols

The following section provides detailed, self-validating protocols for key experiments in the study of L-DAP derivative neurotoxicity.

In Vitro Neurotoxicity Assessment Workflow

This workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic assays.

Protocol 3.1.1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme released into the culture medium upon loss of membrane integrity.[23] It is a reliable marker for cytotoxicity.

Methodology:

-

Cell Plating: Plate primary cortical neurons in a 96-well plate at an appropriate density and culture for 12-14 days in vitro (DIV).

-

Compound Treatment:

-

Prepare serial dilutions of the L-DAP derivative (e.g., BMAA, ODAP) in fresh, warm neurobasal medium.

-

Self-Validation: Include the following controls on the same plate:

-

Spontaneous LDH Release: Wells with vehicle-treated cells.

-

Maximum LDH Release (Positive Control): Wells with vehicle-treated cells to which a lysis buffer is added 45 minutes before the final reading.

-

Excitotoxicity Control: Wells treated with a known excitotoxin like 25 µM NMDA or 100 µM Glutamate.[23]

-

-

Carefully remove half of the conditioned medium from each well and store it. Add the treatment media to the cells. Incubate for the desired period (e.g., 24 hours).

-

-

Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

-

Assay Reaction:

-

Transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Prepare the LDH assay reaction mixture according to the manufacturer's instructions (e.g., from suppliers like Sigma-Aldrich or Promega).

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

-

Electrophysiological Analysis: Probing Neuronal Function

Principle: Electrophysiology techniques like patch-clamp directly measure the electrical properties of neurons, providing definitive evidence of receptor activation and changes in neuronal excitability.[24][25] This is the most direct way to confirm the agonistic activity of L-DAP derivatives at ionotropic receptors.

Methodology (Whole-Cell Patch-Clamp):

-

Preparation: Use primary neuronal cultures or brain slices containing the neurons of interest.

-

Recording Setup: Place the culture dish or slice in a recording chamber on an inverted microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Patching:

-

Using a micromanipulator, approach a target neuron with a glass micropipette filled with an internal solution.

-

Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

-

Apply a brief, strong pulse of suction to rupture the membrane patch, achieving the "whole-cell" configuration.

-

-

Data Acquisition:

-

Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV).

-

Record baseline current.

-

-

Toxin Application:

-

Perfuse the L-DAP derivative onto the neuron. An inward current at the holding potential indicates the opening of ion channels, consistent with NMDA or AMPA receptor activation.

-

Causality Check: Co-apply specific antagonists (e.g., AP5 for NMDA, CNQX for AMPA) to confirm that the observed current is blocked, thereby identifying the receptor target.

-

-

Analysis: Analyze the recorded currents for amplitude, kinetics, and desensitization to characterize the toxin's effect on receptor function.

In Vivo Behavioral Testing: Assessing Motor Deficits

Principle: Behavioral tests in rodent models are used to quantify functional outcomes, such as motor coordination and strength, which are relevant to the symptoms of neurolathyrism and ALS.[18][26]

Protocol 3.3.1: Rotarod Test for Motor Coordination

Principle: This test assesses balance and motor coordination by measuring the time a rodent can remain on a rotating rod.[19][27] It is highly sensitive to deficits caused by motor neuron or cerebellar dysfunction.

Methodology:

-

Acclimation & Training:

-

Handle the mice or rats for several days before the test to reduce stress.

-

Train the animals on the rotarod at a constant, low speed (e.g., 4 RPM) for 2-3 consecutive days. A trial ends when the animal falls off or after a set time (e.g., 180 seconds). The goal is to achieve a stable baseline performance.

-

-

Toxin Administration: Administer the L-DAP derivative according to the chronic or acute study design.

-

Testing Protocol:

-

Place the animal on the rotarod, which is set to accelerate from a low speed to a high speed (e.g., 4 to 40 RPM) over a period of 5 minutes.

-

Record the latency to fall (the time at which the animal falls off the rod).

-

Self-Validation: Perform 3-4 trials per animal per testing session, with an inter-trial interval of at least 15 minutes. The average latency to fall is used for analysis.

-

-

Data Analysis: Compare the latency to fall between the toxin-treated group and a vehicle-treated control group over time. A statistically significant decrease in the latency to fall in the treated group indicates impaired motor coordination.

References

-

Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy. (2017). PubMed Central. [Link]

-

Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity. (n.d.). PubMed. [Link]

-

An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Oxalyldiaminopropionic acid. (n.d.). Wikipedia. [Link]

-

In vitro models for neurotoxicology research. (n.d.). SciSpace. [Link]

-

β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms. (n.d.). National Institutes of Health. [Link]

-

β-ODAP. (2014). American Chemical Society. [Link]

-

Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model. (n.d.). PubMed Central. [Link]

-

β-Methylamino-L-alanine. (n.d.). Wikipedia. [Link]

-

NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons. (n.d.). Bio-protocol. [Link]

-

Animal behavioural test - Sensori motor deficits. (n.d.). NEUROFIT. [Link]

-

Rodent Behavioral Tests for Motor Function. (n.d.). Creative Biolabs. [Link]

-

Metabolism of dietary ODAP in humans may be responsible for the low incidence of neurolathyrism. (n.d.). PubMed. [Link]

-

Behavioral Tests in Rodent Models of Stroke. (n.d.). Ace Therapeutics. [Link]

-

Effect of L-b -ODAP on Rat Primary Neuron/Glia Cultures. (n.d.). ResearchGate. [Link]

-

Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. (n.d.). PubMed Central. [Link]

-

Methods in Neurosciences Vol. 8: Neurotoxins. (n.d.). ScienceDirect. [Link]

-

Excitotoxicity in vitro assay. (n.d.). Innoprot. [Link]

-

Gliotoxic properties of the Lathyrus excitotoxin beta-N-oxalyl-L-alpha,beta-diaminopropionic acid (beta-L-ODAP). (n.d.). PubMed. [Link]

-

Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience. (n.d.). PubMed Central. [Link]

-

Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. (n.d.). FujiFilm Cellular Dynamics. [Link]

-

(PDF) In vitro models for neurotoxicology research. (n.d.). ResearchGate. [Link]

-

Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells. (n.d.). Scantox. [Link]

-

Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). (2022). Spandidos Publications. [Link]

-

Does anyone have a detailed protocol to induce excitotoxicity in neurons. (2017). ResearchGate. [Link]

-

Nearly 30 Years of Animal Models to Study Amyotrophic Lateral Sclerosis: A Historical Overview and Future Perspectives. (n.d.). MDPI. [Link]

-

Animal models for motor neuron disease. (n.d.). PubMed. [Link]

-

Electrophysiology Methods for Assessing of Neurodegenerative and Post-Traumatic Processes as Applied to Translational Research. (2024). PubMed Central. [Link]

-

Electrophysiology. (n.d.). ACNP. [Link]

-

The neurotoxicity of β-N-oxalyl-l-αβ-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus. (n.d.). PubMed Central. [Link]

-

The neurotoxicity of beta-N-oxalyl-L-alphabeta-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus. (n.d.). PubMed. [Link]

Sources

- 1. Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxalyldiaminopropionic acid - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. innoprot.com [innoprot.com]

- 5. scantox.com [scantox.com]

- 6. Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 14. fujifilmcdi.com [fujifilmcdi.com]

- 15. researchgate.net [researchgate.net]

- 16. Gliotoxic properties of the Lathyrus excitotoxin beta-N-oxalyl-L-alpha,beta-diaminopropionic acid (beta-L-ODAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Animal models for motor neuron disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Animal behavioural test - Sensori motor deficits - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 19. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]

- 20. The neurotoxicity of β-N-oxalyl-l-αβ-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The neurotoxicity of beta-N-oxalyl-L-alphabeta-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 25. acnp.org [acnp.org]

- 26. spandidos-publications.com [spandidos-publications.com]

- 27. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]

Enzymatic Synthesis of L-2,3-Diaminopropionic Acid: A Technical Guide

Abstract

L-2,3-diaminopropionic acid (L-DAP) is a non-proteinogenic amino acid of significant interest to the pharmaceutical and biotechnology sectors, serving as a critical building block for potent antibiotics like capreomycin and viomycin, as well as siderophores such as staphyloferrin B.[1][2] This guide provides a comprehensive technical overview of the robust and well-characterized enzymatic pathway for L-DAP synthesis. While L-serine is the ultimate metabolic precursor, the direct biocatalytic route proceeds from its phosphorylated derivative, O-phospho-L-serine (OPS). We will dissect the two-enzyme catalytic cascade, detailing the underlying biochemistry and providing field-proven protocols for enzyme expression, purification, and the in vitro synthesis of L-DAP. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this efficient biosynthetic pathway.

Introduction: The Significance of L-DAP

This compound is a chiral α,β-diamino acid. Its structural motif is integral to a variety of natural products with significant biological activity. For instance, its presence in the antituberculosis drugs capreomycin and viomycin underscores its importance in medicinal chemistry.[2] Furthermore, in bacteria like Staphylococcus aureus, L-DAP is a precursor to the siderophore staphyloferrin B, a key molecule for iron acquisition and virulence.[3][4] The growing interest in L-DAP and its derivatives necessitates reliable and scalable synthetic methods. Enzymatic synthesis offers a compelling alternative to traditional chemical routes, providing exceptional stereoselectivity and milder reaction conditions.

The Biosynthetic Pathway: From L-Serine to L-DAP

The biosynthesis of L-DAP originates from the central metabolic pool, specifically from the amino acid L-serine. L-serine is converted to O-phospho-L-serine (OPS) via the ubiquitous phosphorylated pathway of serine biosynthesis, catalyzed by the enzyme serine O-phosphotransferase.[5][6] OPS then enters a highly conserved, two-step enzymatic cascade to yield L-DAP.[1][3] This cascade is the core focus of our guide.

The Two-Enzyme System for L-DAP Synthesis

In many bacteria, the conversion of OPS to L-DAP is efficiently catalyzed by a pair of enzymes, exemplified by the SbnA/SbnB system in Staphylococcus aureus and the CmnB/CmnK system in the capreomycin producer Saccharothrix mutabilis subsp. capreolus.[2][4]

-